molecular formula C23H17NO3 B3565893 Methyl 1-([1,1'-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate CAS No. 6110-95-8

Methyl 1-([1,1'-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate

Cat. No.: B3565893
CAS No.: 6110-95-8
M. Wt: 355.4 g/mol
InChI Key: JTTTXALALADNQZ-UHFFFAOYSA-N
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Description

Methyl 1-([1,1'-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate is a synthetic chemical building block of interest in medicinal chemistry and early drug discovery research. As a biphenyl-indole hybrid molecule, it shares a core structural motif with biologically active compounds, particularly those investigated for targeting protein-protein interactions and enzyme inhibition . Researchers can utilize this reagent as a key intermediate for the design and synthesis of novel molecules. Its molecular framework is analogous to that of other investigated indole-carboxylate derivatives, which are often explored for their potential pharmacological properties . The compound is provided with guaranteed high purity and identity confirmation to ensure experimental reproducibility. Like all products of this nature, it is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions in a controlled laboratory setting. For a full description of hazards and proper handling procedures, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

methyl 1-(4-phenylbenzoyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c1-27-23(26)20-15-24(21-10-6-5-9-19(20)21)22(25)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTTXALALADNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360236
Record name STK025131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6110-95-8
Record name STK025131
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-([1,1’-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate typically involves the following steps:

    Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Friedel-Crafts acylation reaction, where biphenyl is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Indole Derivative Formation: The indole derivative can be synthesized by reacting indole with an appropriate carboxylic acid derivative under acidic conditions.

    Esterification: The final step involves the esterification of the indole derivative with methanol in the presence of a strong acid catalyst like sulfuric acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-([1,1’-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted indoles.

Scientific Research Applications

Methyl 1-([1,1’-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-([1,1’-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The following table summarizes critical differences between the target compound and related indole derivatives:

Compound Name Substituent at N1 Molecular Formula Molecular Weight Purity (if available) Key Structural/Functional Features
Methyl 1-([1,1'-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate Biphenyl-4-carbonyl C23H17NO3 367.39 (calc.) Not reported Bulky aromatic group, extended conjugation
Methyl 1-methyl-1H-indole-3-carboxylate Methyl C11H11NO2 189.21 Not reported Compact substituent, hydrogen-bonding capacity
Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate Furan-2-carbonyl C15H11NO4 269.25 97% Heteroaromatic substituent, lower steric bulk
Notes:
  • Molecular Weight and Solubility : The biphenyl-substituted compound has the highest molecular weight (367.39 g/mol), likely reducing aqueous solubility compared to the smaller methyl (189.21 g/mol) and furan derivatives (269.25 g/mol).
  • The methyl derivative () exhibits hydrogen-bonding interactions due to its ester and methyl groups, which may influence solid-state packing .

Research Findings and Functional Implications

Methyl 1-methyl-1H-indole-3-carboxylate ():
  • Crystal Structure: The compound crystallizes in a monoclinic system with coplanar indole and ester groups. Hydrogen bonding between the ester carbonyl and adjacent molecules stabilizes the lattice .
Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate ():
  • Synthetic Utility : Produced with 97% purity, this derivative is tailored for custom synthesis in pharmaceutical intermediates. The furan group may confer metabolic stability or serve as a reactive site for further functionalization .
Target Compound (Biphenyl Derivative):
  • Hypothetical Applications : The biphenyl group is commonly utilized in kinase inhibitors and anti-inflammatory agents due to its ability to occupy hydrophobic binding pockets. However, specific biological data for this compound are absent in the provided evidence.

Biological Activity

Methyl 1-([1,1'-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate (often referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula: C22H21NO3
  • Molecular Weight: 375.42 g/mol
  • CAS Number: Not specified in the provided data.

The compound features an indole ring, a biphenyl moiety, and a carboxylate group, which contribute to its biological properties.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Kinase Inhibition: Some studies suggest that indole derivatives can inhibit specific kinases involved in inflammatory pathways. For instance, compounds related to this structure have shown efficacy in inhibiting MLK3 (mixed lineage kinase 3), which plays a role in inflammatory responses and neuroprotection .
  • Anti-inflammatory Activity: The compound's structure suggests potential anti-inflammatory effects, as seen in related compounds that inhibit cytokine release in immune cells . This activity is particularly relevant in conditions such as HIV-associated neuroinflammation.

Antimicrobial and Anti-proliferative Activities

Recent studies have evaluated the antimicrobial and anti-proliferative activities of similar indole derivatives. For example:

Compound NameActivity TypeIC50 Value (µM)Reference
URMC-099MLK3 Inhibition0.014
Compound XAnti-inflammatoryNot specified

These findings suggest that this compound may also exhibit similar activities, warranting further investigation.

Case Studies

Several case studies highlight the potential therapeutic applications of compounds with similar structures:

  • Neuroprotection in HIV Models: A study demonstrated that MLK3 inhibitors provided neuroprotection against HIV-induced neuroinflammation, suggesting that this compound could be explored for treating HIV-associated neurological disorders .
  • Cancer Treatment: Indole derivatives have been investigated for their anti-cancer properties. For example, a related compound demonstrated significant anti-proliferative effects on various cancer cell lines . This indicates a potential role for this compound in oncology.

Q & A

Basic: What are the standard synthetic routes for Methyl 1-([1,1'-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the biphenyl carbonyl group via Suzuki-Miyaura coupling between a halogenated biphenyl and an indole precursor. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are commonly used .
  • Step 2 : Esterification of the indole-3-carboxylic acid intermediate using methanol under acidic conditions (e.g., H₂SO₄ or HCl gas) .
  • Step 3 : Purification via column chromatography or recrystallization. Yields are optimized by controlling reaction temperature (50–80°C) and inert atmospheres to prevent oxidation .

Advanced: How can structural contradictions in crystallographic data be resolved for this compound?

Discrepancies in X-ray diffraction data (e.g., bond lengths or space group assignments) require:

  • High-resolution data collection : Use synchrotron radiation to improve signal-to-noise ratios .
  • Software validation : Refinement with SHELXL (v.2018+) to adjust thermal parameters and hydrogen bonding networks. SHELX’s robustness in handling twinned crystals or high-symmetry space groups (e.g., Pbcm) is critical .
  • Cross-validation : Compare with NMR (¹H/¹³C) and mass spectrometry to confirm molecular connectivity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H NMR identifies substituents on the indole (δ 7.0–8.5 ppm) and biphenyl (δ 6.8–7.6 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and ester groups (~52 ppm for OCH₃) .
  • X-ray crystallography : Resolves stereochemistry and supramolecular interactions (e.g., π-π stacking in biphenyl groups) .
  • Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N ratios .

Advanced: How does the biphenyl carbonyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing carbonyl enhances electrophilicity at the biphenyl C4 position, enabling:

  • Nucleophilic substitution : Chlorine or fluorine replacement under basic conditions (e.g., K₂CO₃/DMF) .
  • Catalytic functionalization : Pd-mediated C–H activation for introducing aryl/heteroaryl groups .
  • Computational insights : Density Functional Theory (DFT) predicts activation barriers for substituent effects .

Basic: What are common applications in medicinal chemistry research?

  • Target engagement studies : The indole core interacts with kinases (e.g., JAK2) or GPCRs via hydrophobic and hydrogen-bonding interactions .
  • Probe synthesis : Radiolabeling (³H/¹⁴C) at the methyl ester or biphenyl positions for pharmacokinetic profiling .

Advanced: How to address low yields in biphenyl-indole conjugation?

  • Catalyst optimization : Screen Pd ligands (e.g., XPhos vs. SPhos) to reduce steric hindrance .
  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .
  • By-product analysis : LC-MS identifies competing pathways (e.g., homocoupling), mitigated by slow reagent addition .

Basic: What safety protocols are recommended for handling this compound?

  • Toxicity : Wear PPE (gloves, goggles) due to potential irritancy (indole derivatives).
  • Storage : Under nitrogen at –20°C to prevent ester hydrolysis .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications : Replace the biphenyl with naphthyl or heteroaryl groups to assess π-stacking effects .
  • Ester bioisosteres : Substitute methyl ester with amides or ketones to modulate solubility .
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies key interactions with target proteins .

Basic: What computational tools predict the compound’s physicochemical properties?

  • LogP calculation : Use ChemAxon or Schrödinger’s QikProp to estimate lipophilicity (~3.5–4.0) .
  • pKa prediction : ACD/Labs software models acidity (indole NH: pKa ~17) .

Advanced: How to resolve discrepancies in biological assay data?

  • Dose-response validation : Repeat assays with freshly prepared DMSO stocks to exclude aggregation artifacts .
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins) to identify non-specific binding .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-([1,1'-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-([1,1'-biphenyl]-4-carbonyl)-1H-indole-3-carboxylate

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